molecular formula C12H20N4 B13777530 N-(2-Pyridylmethyl)piperazine-1-ethylamine CAS No. 6957-14-8

N-(2-Pyridylmethyl)piperazine-1-ethylamine

Cat. No.: B13777530
CAS No.: 6957-14-8
M. Wt: 220.31 g/mol
InChI Key: KRQSKMDJMSKNLA-UHFFFAOYSA-N
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Description

N-(2-Pyridylmethyl)piperazine-1-ethylamine is a chemical compound with the molecular formula C12H20N4 and a molecular weight of 220.31 g/mol . It is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Pyridylmethyl)piperazine-1-ethylamine typically involves the reaction of 2-chloromethylpyridine with piperazine under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may involve additional purification steps, such as recrystallization or chromatography, to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

N-(2-Pyridylmethyl)piperazine-1-ethylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N-(2-Pyridylmethyl)piperazine-1-ethylamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-Pyridylmethyl)piperazine-1-ethylamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Pyridinylmethyl)piperazine
  • N-(2-Pyridylmethyl)piperazine-1-amine
  • N-(2-Pyridylmethyl)piperazine-1-propylamine

Uniqueness

N-(2-Pyridylmethyl)piperazine-1-ethylamine is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial processes .

Properties

CAS No.

6957-14-8

Molecular Formula

C12H20N4

Molecular Weight

220.31 g/mol

IUPAC Name

2-piperazin-1-yl-N-(pyridin-2-ylmethyl)ethanamine

InChI

InChI=1S/C12H20N4/c1-2-4-15-12(3-1)11-14-7-10-16-8-5-13-6-9-16/h1-4,13-14H,5-11H2

InChI Key

KRQSKMDJMSKNLA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CCNCC2=CC=CC=N2

Origin of Product

United States

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